N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a chemical compound with a unique structure that combines an isoxazole ring with a methoxyphenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves the reaction of 3-(4-methoxyphenyl)-5-isoxazolecarboxylic acid with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-methylacetamide
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- N-(4-methoxyphenyl)-5-oxo-5H-pyrrole-3-carboxamide
Uniqueness
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is unique due to its isoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)14-8-12-7-13(15-18-12)10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAKEIKNZCSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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